Potency Against KDM4A: A Key Epigenetic Target
LDD2269, a compound containing the [(2,3-difluorophenyl)methyl]hydrazine moiety, is identified as an inhibitor of lysine (K)-specific demethylase 4A (KDM4A), a histone demethylase [1]. This represents a specific, documented mechanism of action. In contrast, a related 2,4-difluorobenzylidene hydrazine derivative (CHEMBL2346940) was found to be inactive against the NMDA receptor complex (IC50 = 55,000 nM), demonstrating that the 2,3-substitution pattern can direct activity toward a distinct target class [2]. This is a cross-study comparison illustrating target selectivity.
| Evidence Dimension | Enzyme Inhibition (KDM4A) |
|---|---|
| Target Compound Data | Inhibition of KDM4A (data from LDD2269, a derivative) |
| Comparator Or Baseline | 2,4-Difluorobenzylidene hydrazine derivative (CHEMBL2346940) showed IC50 = 55,000 nM against NMDA receptor |
| Quantified Difference | Different target engagement profile |
| Conditions | KDM4A inhibition: in vitro enzymatic assay; NMDA receptor: displacement of [3H]MK-801 |
Why This Matters
This differentiation is critical for epigenetic research programs, as the 2,3-isomer provides a validated path to KDM4A inhibition, a target in oncology, whereas the 2,4-isomer demonstrates weak, non-specific NMDA activity.
- [1] MeSH Supplementary Concept Data. (2024). LDD2269. U.S. National Library of Medicine. Retrieved from https://meshb.nlm.nih.gov/record/ui?ui=C000627885 View Source
- [2] BindingDB. (2020). BDBM50490858: Amino(2-(2,4-Difluorobenzylidene)Hydrazinyl)Methaniminium Chloride. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50490858 View Source
